

An In-depth Technical Guide to 4-Anilino-4-oxobutanoic Acid-d5

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Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

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This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of **4-Anilino-4-oxobutanoic Acid-d5**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Chemical Properties

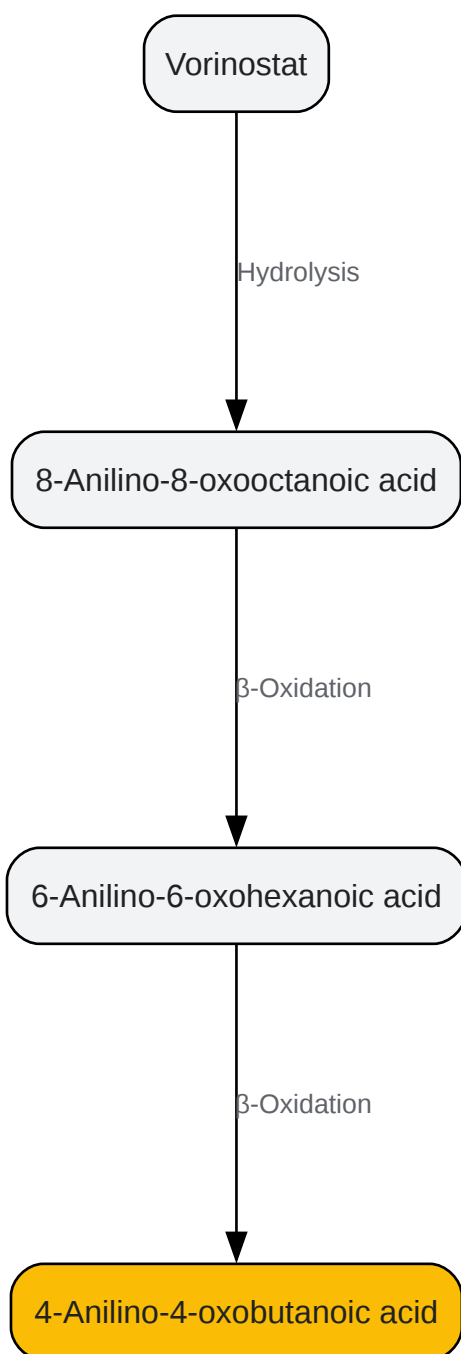
4-Anilino-4-oxobutanoic Acid-d5 is the deuterated form of 4-Anilino-4-oxobutanoic acid, a known metabolite of the histone deacetylase inhibitor, Vorinostat. The incorporation of five deuterium atoms on the aniline ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

Table 1: Chemical and Physical Properties of **4-Anilino-4-oxobutanoic Acid-d5**

Property	Value
IUPAC Name	4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid
Synonyms	4-Anilino-d5-4-oxobutanoic Acid, N-Phenyl-d5-succinamic Acid, 4-Oxo-4-[(2H5)phenylamino]butanoic acid
CAS Number	840529-98-8
Molecular Formula	C ₁₀ H ₆ D ₅ NO ₃
Molecular Weight	198.23 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol
Isotopic Purity	Isotopic Enrichment: ≥98%

Metabolic Pathway of Vorinostat

4-Anilino-4-oxobutanoic acid is a pharmacologically inactive metabolite of Vorinostat. The metabolic pathway involves hydrolysis of the hydroxamic acid moiety followed by β -oxidation. The following diagram illustrates the formation of this metabolite.



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Caption: Metabolic pathway of Vorinostat to 4-Anilino-4-oxobutanoic acid.

Experimental Protocols

Proposed Synthesis of 4-Anilino-4-oxobutanoic Acid-d5

While a specific, detailed synthesis protocol for **4-Anilino-4-oxobutanoic Acid-d5** is not readily available in the public domain, a plausible route can be adapted from the synthesis of its non-deuterated analog and general methods for the deuteration of anilines. The following is a proposed two-step synthesis:

Step 1: Synthesis of Aniline-d5

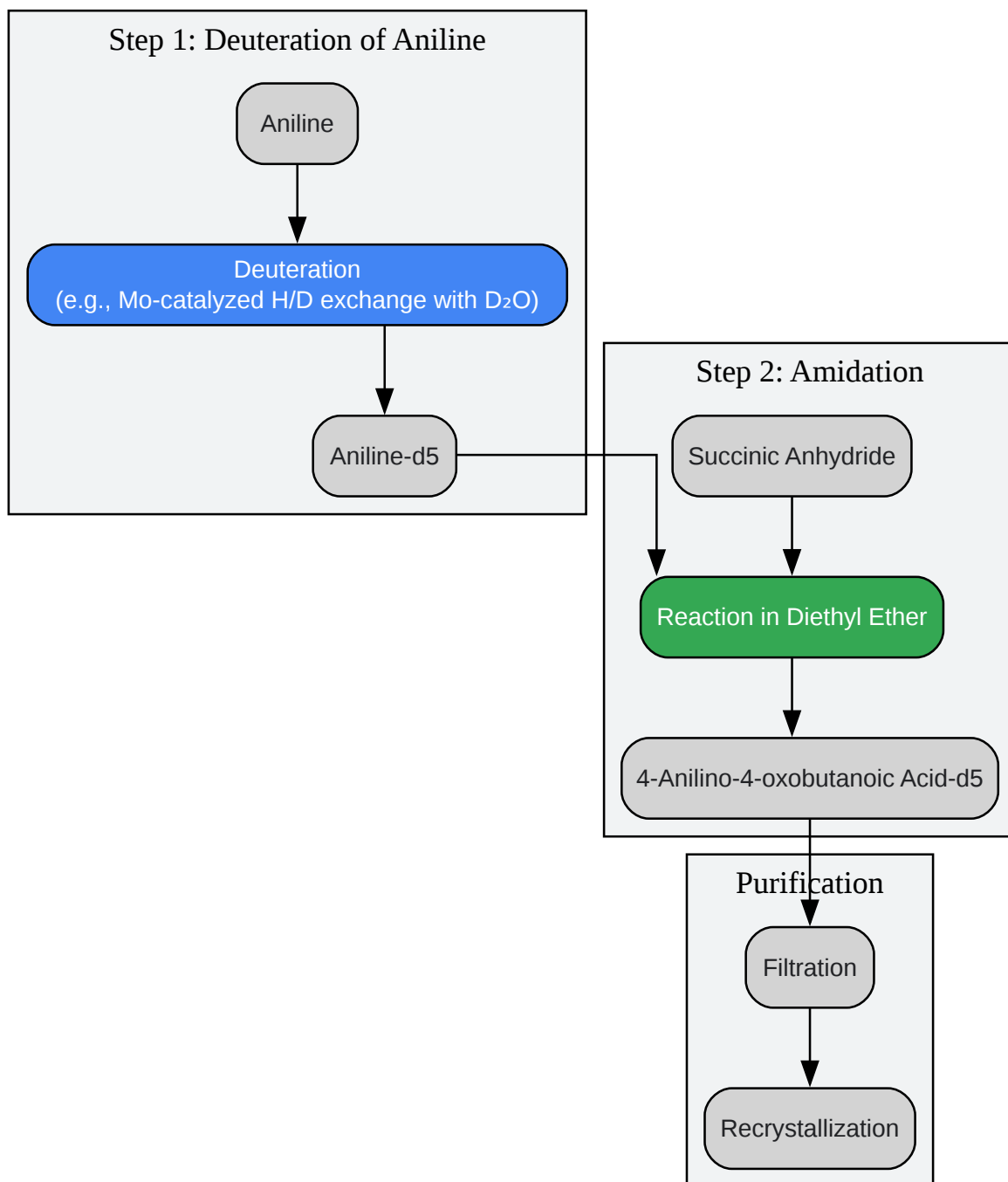
Deuterated aniline can be prepared from nitrobenzene-d5 through reduction, or by direct deuteration of aniline using methods such as molybdenum-mediated reductive deuteration with D₂O. A general procedure for the latter is as follows:

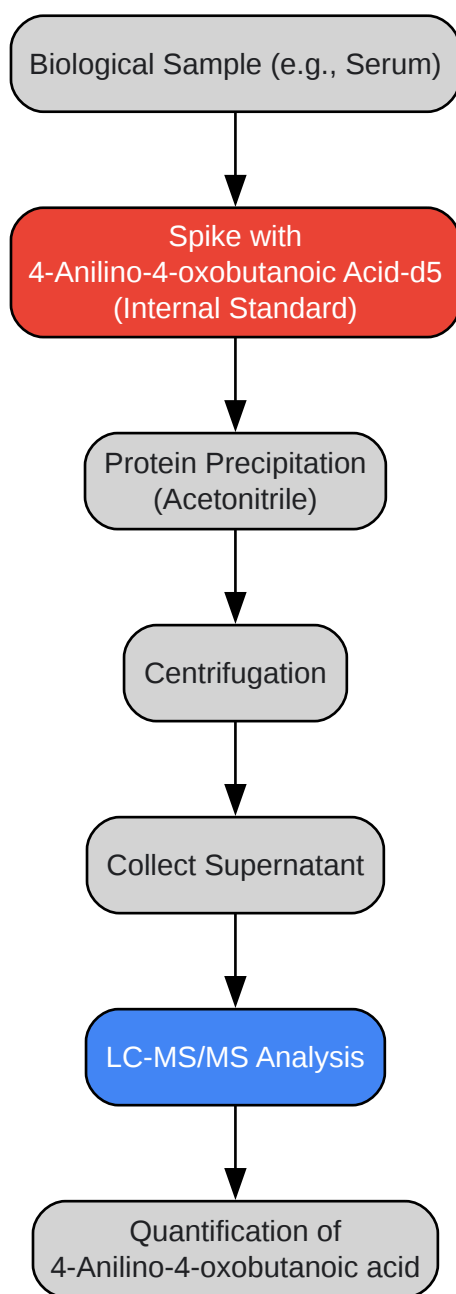
- To a solution of aniline in an appropriate solvent, add a molybdenum catalyst (e.g., Mo(CO)₆) and a deuterium source (e.g., D₂O).
- Heat the reaction mixture under an inert atmosphere for a specified time to allow for H/D exchange at the ortho and para positions of the aniline ring.
- Upon completion, cool the reaction mixture and extract the deuterated aniline using an organic solvent.
- Purify the product by column chromatography or distillation.

Step 2: Reaction of Aniline-d5 with Succinic Anhydride

- Dissolve aniline-d5 in a suitable solvent such as diethyl ether.
- Add finely powdered succinic anhydride portion-wise to the solution while stirring.
- Continue stirring the mixture at room temperature for approximately one hour.
- The resulting precipitate, **4-Anilino-4-oxobutanoic Acid-d5**, can be collected by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent like benzene.

The following diagram outlines the proposed synthetic workflow.





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